1,4-Butanediol, 2-hexyl-

Descripción

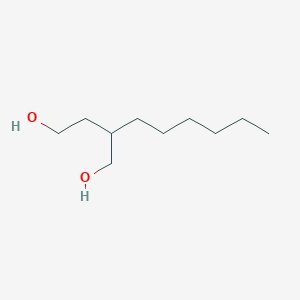

Structure

3D Structure

Propiedades

Número CAS |

18755-31-2 |

|---|---|

Fórmula molecular |

C10H22O2 |

Peso molecular |

174.28 g/mol |

Nombre IUPAC |

2-hexylbutane-1,4-diol |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3 |

Clave InChI |

WOEATUVURMLOMG-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCO)CO |

SMILES canónico |

CCCCCCC(CCO)CO |

Sinónimos |

1,4-Butanediol, 2-hexyl- |

Origen del producto |

United States |

Chemical Reactivity and Derivatization Studies of 1,4 Butanediol, 2 Hexyl

Reactivity of the Hexyl Side Chain and its Influence on Molecular Behavior

Steric and Electronic Effects of Alkyl Substitution on Reactivity

The reactivity of the hydroxyl groups in 1,4-Butanediol (B3395766), 2-hexyl- is a function of both steric hindrance and electronic influences imparted by the hexyl substituent.

Steric Effects: The hexyl group, a bulky alkyl chain, creates steric hindrance around the C-2 position. This bulkiness can impede the approach of reagents to the nearby primary hydroxyl group at the C-1 position and, to a lesser extent, the primary hydroxyl group at the C-4 position. The steric strain created by the hexyl group can be relieved during certain reactions, such as migratory insertion, influencing reaction pathways. researchgate.net For instance, in reactions involving the formation of cyclic intermediates, the conformation adopted by the molecule to minimize steric crowding can dictate which hydroxyl group is more accessible. researchgate.net Studies on similar substituted systems have shown that steric hindrance from axial substituents can significantly decrease the basicity and reactivity of nearby functional groups. rsc.org Specifically, 1,3-diaxial interactions between a substituent and a reacting group can introduce considerable steric strain, making reactions at that site less favorable. rsc.org

Electronic Effects: Alkyl groups, including the hexyl group, are generally considered to be electron-donating through an inductive effect. This effect increases the electron density on the adjacent carbon atoms, which can slightly influence the acidity and nucleophilicity of the hydroxyl groups. The electron-donating nature of the alkyl group can stabilize a positive charge that develops on an adjacent atom during a reaction. iupac.org However, the electronic effect of an alkyl group is often considered less dominant than steric effects in determining the reactivity of nearby functional groups, especially for larger alkyl substituents. iupac.org While the electronic effect of a single hydroxyl group is well-studied, the combined influence of multiple hydroxyl groups and an alkyl substituent can be complex, with steric hindrance often playing a more decisive role in reactivity. rsc.org

The interplay of these steric and electronic factors means that the two primary hydroxyl groups in 1,4-Butanediol, 2-hexyl- may exhibit different reactivities, allowing for regioselective modifications under specific reaction conditions. rsc.orgrsc.org For example, in regioselective alkylation or acylation reactions, the less sterically hindered primary hydroxyl group at the C-4 position would be expected to react preferentially over the more hindered primary hydroxyl group at the C-1 position. rsc.orgacs.orgnih.gov

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a key strategy to enhance the volatility and improve the chromatographic and spectroscopic properties of diols like 1,4-Butanediol, 2-hexyl-. gcms.czwikipedia.org This is particularly important for gas chromatography (GC) and mass spectrometry (MS) analysis.

Silylation is a common derivatization technique where the active hydrogen of the hydroxyl groups is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czwikipedia.org This process reduces the polarity of the diol, decreases hydrogen bonding, and increases its volatility, making it more suitable for GC analysis. gcms.czwikipedia.org The resulting silyl ethers are also more thermally stable. gcms.cz

For 1,4-Butanediol, 2-hexyl-, silylation would involve reacting the diol with a silylating agent such as bis(trimethylsilyl)acetamide (BSA) or a mixture of trimethylchlorosilane (TMCS) and a base like pyridine (B92270) or triethylamine. gelest.com The reaction with primary alcohols is generally fast. gelest.com Given the presence of two primary hydroxyl groups, complete silylation to form the di-silylated derivative would be expected. The steric hindrance from the hexyl group might slightly slow the reaction at the C-1 hydroxyl group compared to the C-4 hydroxyl group. Automated silylation methods have been developed that can decrease sample preparation time while maintaining good reproducibility. nih.gov

| Silylating Agent | Typical Reaction Conditions | Resulting Derivative |

| Trimethylchlorosilane (TMCS) & Pyridine/Triethylamine | Inert solvent, room temperature | Trimethylsilyl ether |

| Bis(trimethylsilyl)acetamide (BSA) | Can be used with or without a catalyst like TMCS | Trimethylsilyl ether |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Often used for a variety of compounds | Trimethylsilyl ether |

Alkylation and acylation are other important derivatization methods that can be used to modify the hydroxyl groups of 1,4-Butanediol, 2-hexyl-. gcms.cz These modifications can aid in structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Alkylation: This process involves the introduction of an alkyl group, such as a methyl or benzyl (B1604629) group, to the hydroxyl functions. Regioselective alkylation of diols can often be achieved by using specific catalysts, such as those based on iron. rsc.org For 1,4-Butanediol, 2-hexyl-, selective alkylation of the less sterically hindered primary hydroxyl group at the C-4 position could potentially be achieved. rsc.org

Acylation: This involves the reaction of the diol with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester. acs.org Acylation can be performed regioselectively, often favoring the less sterically hindered hydroxyl group. acs.orgnih.gov For instance, using benzoyl cyanide and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at low temperatures has been shown to achieve regioselective acylation of diols. acs.orgnih.gov In the case of 1,4-Butanediol, 2-hexyl-, this could lead to the preferential formation of the mono-acylated product at the C-4 position. The resulting esters can be analyzed by NMR and other spectroscopic methods to confirm the structure.

| Derivatization Type | Reagent Example | Potential Application |

| Alkylation | Benzyl bromide with an iron catalyst | Selective protection and structural analysis |

| Acylation | Butyric anhydride or Benzoyl chloride | Enhancing detectability and aiding in structural elucidation by NMR |

Enzymes, particularly lipases, can be used as catalysts for the highly selective derivatization of diols. researchgate.netunipd.it These biocatalysts operate under mild conditions and can exhibit high regio- and enantioselectivity. unipd.itresearchgate.net

For a chiral molecule like 1,4-Butanediol, 2-hexyl-, enzyme-catalyzed acylation could be employed for kinetic resolution, where one enantiomer reacts faster than the other, allowing for the separation of the enantiomers. unipd.it For example, lipases like Candida antarctica lipase (B570770) B (CAL-B) are known to catalyze the enantioselective acylation of alcohols. unipd.it This approach could be used to selectively acylate one of the hydroxyl groups in a specific enantiomer of 1,4-Butanediol, 2-hexyl-. Furthermore, alcohol dehydrogenases can be used for the stereo- and regioselective oxidation of diols, which could be another route for enzymatic derivatization. diva-portal.org

In line with the principles of green chemistry, alternative energy sources like microwaves and ultrasound are being increasingly used to accelerate derivatization reactions, often leading to shorter reaction times, higher yields, and reduced solvent consumption. researchgate.netnih.gov

Microwave-Assisted Derivatization: Microwave heating can significantly reduce the time required for derivatization reactions, often from hours to minutes. researchgate.netnih.gov This technique has been successfully applied to various derivatization protocols, including silylation and acylation. researchgate.net For 1,4-Butanediol, 2-hexyl-, microwave-assisted silylation could offer a rapid method for preparing samples for GC analysis. youtube.com

Ultrasound-Assisted Derivatization: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the rate of derivatization. nih.gov The physical effects of acoustic cavitation, such as intense local heating and pressure, can accelerate mass transfer and increase reaction rates. Ultrasound-assisted synthesis has been used for various reactions, often in environmentally friendly solvents like water. nih.gov This approach could be applied to the alkylation or acylation of 1,4-Butanediol, 2-hexyl-, potentially leading to faster and more efficient reactions.

| Green Method | Advantages | Potential Application to 1,4-Butanediol, 2-hexyl- |

| Microwave-Assisted | Rapid heating, shorter reaction times, reduced solvent use | Fast silylation for GC analysis |

| Ultrasound-Assisted | Enhanced reaction rates, can be used with green solvents | Efficient acylation or alkylation |

Applications of 1,4 Butanediol, 2 Hexyl in Advanced Materials Science

Polymer Chemistry and Macromolecular Engineering

The presence of the hexyl side chain on the 1,4-butanediol (B3395766) backbone introduces steric hindrance and flexibility, which can be leveraged to modify the architecture and performance of various polymers.

In polyurethane (PU) and thermoplastic polyurethane (TPU) synthesis, diols of low molecular weight are used as "chain extenders." They react with diisocyanates to form the 'hard segments' of the polymer. These hard segments are typically rigid and crystalline, and they microphase-separate from the flexible 'soft segments' (usually a long-chain polyol), forming a network that gives the material its elastomeric properties gantrade.comtsrchem.com.

Standard 1,4-butanediol is a preferred chain extender in many MDI-based systems because its linear and symmetric structure allows for efficient packing of the hard segments, leading to a high degree of crystallinity and the development of tough elastomers gantrade.comtri-iso.com. The incorporation of 1,4-Butanediol, 2-hexyl- as a chain extender would fundamentally alter this hard segment structure. The bulky hexyl side chain disrupts the regular, linear arrangement of the polymer chains, thereby hindering crystalline packing nih.gov. This disruption is expected to:

Increase Flexibility at Low Temperatures: By preventing tight chain packing, the polymer can retain its flexibility over a broader temperature range.

Modify Mechanical Properties: A decrease in hard segment organization typically leads to a lower modulus and increased elongation at break, resulting in a softer, more flexible elastomer nih.gov.

Improve Solubility: The aliphatic side chain can enhance the solubility of the polyurethane in various organic solvents, which is advantageous for processing and coating applications.

Research on polyurethanes synthesized with other branched aliphatic diisocyanates and chain extenders has shown that the introduction of symmetric short-chain branches can lower the material's modulus by an order of magnitude by disrupting the packing of the hard segments nih.gov.

1,4-butanediol is a key monomer in the production of important polyesters like Polybutylene Terephthalate (B1205515) (PBT) and Poly(butylene succinate) (PBS) cncb.ac.cnmdpi.com. The properties of these polyesters are highly dependent on the structure of the diol.

When 1,4-Butanediol, 2-hexyl- is used to synthesize PBT analogues or other copolyesters, the hexyl side chain acts as a built-in irregularity along the polymer backbone. This has several predictable effects:

Disruption of Crystallinity: PBT derived from linear BDO is a semi-crystalline polymer mdpi.com. The introduction of a hexyl group would interfere with the chain-folding process necessary for crystallization, leading to a more amorphous material with lower crystallinity and a reduced melting point nih.gov.

Lowering of the Glass Transition Temperature (Tg): While side chains can sometimes increase Tg by restricting backbone rotation, a flexible alkyl group like hexyl can also act as an internal plasticizer, increasing free volume and lowering the glass transition temperature. However, studies on similar methyl-substituted BDO analogues have shown an increase in Tg, suggesting the restriction of motion is the dominant effect nih.govresearchgate.net.

Enhanced Ductility and Flexibility: The reduction in crystallinity generally leads to less brittle and more ductile materials, with an increased elongation at break cncb.ac.cnmdpi.com.

Improved Biodegradability: For aliphatic polyesters like PBS, a decrease in crystallinity can make the material more susceptible to enzymatic degradation, as the amorphous regions are more accessible to microbes mtak.hu.

The use of monomers with specific functional groups or side chains is a key strategy for developing specialty polymers with precisely tailored properties. 1,4-Butanediol, 2-hexyl- is an example of such a monomer. By incorporating it into a polymer backbone, material scientists can tune properties that are otherwise difficult to control.

The hexyl side chain can be used to:

Control Solubility and Processability: The aliphatic nature of the hexyl group can be used to match the solubility parameter of the polymer to specific solvents, improving its processability for applications like spin coating or solution casting.

Create Hydrophobic Surfaces: For applications requiring water repellency, the incorporation of this monomer can increase the hydrophobicity of a polyester or polyurethane surface.

Develop Polymer Blend Compatibilizers: The unique structure of polymers containing 2-hexyl-1,4-butanediol units could make them effective compatibilizers in blends of otherwise immiscible polymers.

Engineer Soft Materials: The disruption of chain packing caused by the hexyl group is a tool to create softer, more compliant materials for applications in elastomers, adhesives, and sealants. In conjugated polymers, alkyl side chains are essential for ensuring solubility and influencing the solid-state microstructure, which in turn affects electronic properties mdpi.com.

The substitution of an alkyl group onto the 1,4-butanediol monomer has a profound and predictable impact on the resulting polymer's properties. The hexyl group introduces steric hindrance and increases the free volume between polymer chains. This directly affects the thermal and mechanical characteristics.

Studies on analogous polyesters made from methyl-substituted 1,4-butanediol derivatives (1,4-pentanediol and 2,5-hexanediol) demonstrate a clear trend: as the number of methyl groups increases, the glass transition temperature (Tg) of the polyester increases, while the melting temperature (Tm) and crystallinity decrease significantly nih.govresearchgate.net. This occurs because the side groups restrict the rotational freedom of the polymer backbone (increasing Tg) but prevent the chains from packing into an ordered crystal lattice (decreasing Tm) nih.gov.

This principle can be extrapolated to the larger hexyl group, which would be expected to have an even more pronounced effect on disrupting crystallinity. The table below, based on data for analogous methyl-substituted diols in furan-based polyesters, illustrates the expected influence of alkyl substitution on thermal properties researchgate.net.

| Diol Monomer | Number of Alkyl Side Groups | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |

|---|---|---|---|---|

| 1,4-Butanediol (BDO) | 0 | 37 °C | 174 °C | Crystalline |

| 1,4-Pentanediol (racemic) | 1 (Methyl) | 47 °C | Amorphous | Amorphous |

| 2,5-Hexanediol (racemic) | 2 (Methyl) | 51 °C | Amorphous | Amorphous |

| 1,4-Butanediol, 2-hexyl- (Predicted) | 1 (Hexyl) | Potentially Higher than BDO | Significantly Reduced or Amorphous | Likely Amorphous |

Data for BDO, Pentanediol, and Hexanediol are for their furan-2,5-dicarboxylic acid (FDCA) based polyesters. The properties for the 2-hexyl- variant are predicted based on these established trends. researchgate.net

Mechanically, the reduction in crystallinity and intermolecular cohesion would lead to a lower tensile strength and modulus but a higher elongation at break, creating a more flexible and less rigid material researchgate.net. In terms of solution properties, the presence of the bulky, non-polar hexyl group would likely increase the polymer's solubility in non-polar organic solvents.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water nih.gov. Their properties are largely determined by the polymer structure and the density of crosslinks between the polymer chains. Chemical crosslinking involves the formation of covalent bonds to create a stable, permanent network nih.gov. Diols can be used as crosslinking agents, often by reacting their hydroxyl groups with other functional groups on the polymer chains.

While direct studies on 1,4-Butanediol, 2-hexyl- in hydrogels are limited, its structure is analogous to other branched or hydrophobic crosslinkers used to tailor hydrogel properties. A crosslinker with a long aliphatic chain like the hexyl group would introduce hydrophobic domains into an otherwise hydrophilic network. This can be used to:

Control Swelling Ratio: Hydrophobic crosslinks can limit the water uptake of a hydrogel, allowing for precise control over its equilibrium swelling ratio.

Modify Mechanical Strength: Branched crosslinkers can alter the network's topology, affecting its elasticity and toughness mdpi.com.

Enable Encapsulation of Hydrophobic Molecules: The hydrophobic pockets created by the hexyl groups within the hydrogel network could serve as reservoirs for the encapsulation and controlled release of hydrophobic drugs or other active molecules.

Create Amphiphilic Gels: The incorporation of both hydrophilic (polymer backbone) and hydrophobic (crosslinker) components can result in amphiphilic gels with unique interfacial properties.

For example, using multi-epoxy crosslinking agents with different chain structures (linear vs. branched) has been shown to produce hydrogels with significantly different network morphologies, pore sizes, and swelling properties mdpi.com.

Specialized Chemical Intermediate Synthesis for Fine Chemicals

Following a comprehensive review of publicly available scientific literature, patent databases, and chemical supplier information, it has been determined that there is no specific information regarding the application of 1,4-Butanediol, 2-hexyl- as a specialized chemical intermediate for the synthesis of fine chemicals.

The introduction of a hexyl group at the 2-position of the 1,4-butanediol backbone would be expected to introduce significant steric hindrance and alter the polarity and reactivity of the hydroxyl groups compared to unsubstituted BDO. These modifications could potentially lead to novel applications in the synthesis of specialized fine chemicals, such as unique plasticizers, surfactants, or lubricant additives, where the bulky alkyl side chain could impart specific physical properties.

However, without any documented research or industrial use, any discussion of its role as a chemical intermediate would be purely speculative. There are no available reaction schemes, yield data, or descriptions of fine chemicals derived from 1,4-Butanediol, 2-hexyl-. Therefore, no data tables or detailed research findings can be presented.

Further research and development would be necessary to explore the potential of 1,4-Butanediol, 2-hexyl- as a building block in the synthesis of fine chemicals and to characterize the properties of its derivatives.

Analytical Characterization and Spectroscopic Elucidation of 1,4 Butanediol, 2 Hexyl

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic methods are fundamental in separating 1,4-Butanediol (B3395766), 2-hexyl- from complex mixtures, such as reaction matrices or formulated products. The choice of technique is primarily dictated by the volatility and polarity of the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For diols like 1,4-Butanediol, 2-hexyl-, derivatization is often necessary to increase volatility and improve chromatographic peak shape.

Principles of GC-MS Analysis:

In GC-MS, the sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

For the analysis of aliphatic diols, non-polar or medium-polar stationary phases are commonly used. The resulting mass spectra provide a molecular fingerprint of the compound, allowing for its identification by comparison with spectral libraries or through interpretation of the fragmentation patterns.

Expected GC-MS Profile for 1,4-Butanediol, 2-hexyl-:

While specific experimental data for 1,4-Butanediol, 2-hexyl- is not widely available, its behavior can be predicted based on the analysis of similar compounds, such as the parent molecule, 1,4-Butanediol. The presence of the hexyl group at the 2-position will increase the retention time of 1,4-Butanediol, 2-hexyl- compared to 1,4-Butanediol due to its higher molecular weight and increased van der Waals interactions with the stationary phase.

Derivatization, for instance, through silylation to form trimethylsilyl (B98337) (TMS) ethers, would significantly enhance its volatility and produce sharp chromatographic peaks. The mass spectrum of the derivatized 1,4-Butanediol, 2-hexyl- would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragmentation patterns resulting from the loss of the silyl (B83357) groups and cleavage of the carbon-carbon bonds.

Table 1: Predicted GC-MS Parameters for the Analysis of 1,4-Butanediol, 2-hexyl- (as TMS derivative)

| Parameter | Value |

| Column | 5% phenyl/95% methyl polysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates and Products

For the analysis of non-volatile intermediates and the direct analysis of 1,4-Butanediol, 2-hexyl- without derivatization, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. This technique is particularly well-suited for polar compounds that are not amenable to GC analysis.

Principles of LC-MS Analysis:

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase passing through. For polar compounds like diols, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are common modes of separation. The eluent from the LC column is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that minimize fragmentation and often produce a prominent molecular ion.

Expected LC-MS Profile for 1,4-Butanediol, 2-hexyl-:

When analyzed by LC-MS with ESI in positive ion mode, 1,4-Butanediol, 2-hexyl- is expected to be detected as its protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The retention time will depend on the specific LC conditions, but the presence of the hexyl group will make it more retained on a reversed-phase column compared to 1,4-Butanediol.

Table 2: Predicted LC-MS Parameters for the Analysis of 1,4-Butanediol, 2-hexyl-

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure of 1,4-Butanediol, 2-hexyl-, confirming the presence of functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structures in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1,4-Butanediol, 2-hexyl- will show distinct signals for the protons in different chemical environments. The protons on the carbon atoms bearing the hydroxyl groups are expected to appear in the range of 3.4-4.0 ppm. The protons of the hexyl chain will resonate in the typical aliphatic region (0.8-1.6 ppm). The hydroxyl protons themselves will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 3: Predicted ¹H NMR Chemical Shifts for 1,4-Butanediol, 2-hexyl-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (hexyl) | ~0.9 | Triplet |

| (CH₂)₄ (hexyl) | ~1.3 | Multiplet |

| CH₂ (hexyl, adjacent to CH) | ~1.4 | Multiplet |

| CH (on butanediol (B1596017) chain) | ~1.6 | Multiplet |

| CH₂ (position 3) | ~1.7 | Multiplet |

| CH₂OH (position 4) | ~3.6 | Multiplet |

| CH₂OH (position 1) | ~3.7 | Multiplet |

| OH | Variable | Broad Singlet |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to the hydroxyl groups will be deshielded and appear in the downfield region (typically 60-70 ppm). The carbons of the hexyl group and the butanediol backbone will appear in the aliphatic region (10-40 ppm).

Table 4: Predicted ¹³C NMR Chemical Shifts for 1,4-Butanediol, 2-hexyl-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (hexyl) | ~14 |

| CH₂'s (hexyl) | ~22-32 |

| CH (position 2) | ~40 |

| CH₂ (position 3) | ~30 |

| CH₂OH (position 4) | ~62 |

| CH₂OH (position 1) | ~65 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

For 1,4-Butanediol, 2-hexyl-, the most characteristic absorption will be a broad and strong band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding. The C-H stretching vibrations of the aliphatic hexyl and butanediol chains will appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the primary alcohols will be observed in the 1000-1100 cm⁻¹ range.

Table 5: Characteristic IR Absorption Bands for 1,4-Butanediol, 2-hexyl-

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C-O stretch (primary alcohol) | 1000-1100 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. As discussed in the GC-MS and LC-MS sections, the choice of ionization technique is critical.

With a soft ionization technique like ESI, the mass spectrum of 1,4-Butanediol, 2-hexyl- (Molecular Weight: 174.28 g/mol ) would primarily show the protonated molecule [M+H]⁺ at m/z 175.29.

Under electron ionization (EI) in GC-MS, more extensive fragmentation is expected. While a molecular ion peak at m/z 174.28 might be weak or absent, characteristic fragment ions would be observed. These would likely arise from the cleavage of the C-C bonds in the butanediol backbone and the hexyl chain, as well as the loss of water (H₂O) from the molecular ion.

Table 6: Predicted Key Mass Fragments for 1,4-Butanediol, 2-hexyl- (EI)

| m/z | Possible Fragment |

| 156 | [M-H₂O]⁺ |

| 143 | [M-CH₂OH]⁺ |

| 89 | [M-C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ (hexyl fragment) |

| 57 | [C₄H₉]⁺ (butyl fragment) |

| 43 | [C₃H₇]⁺ (propyl fragment) |

| 31 | [CH₂OH]⁺ |

Advanced Analytical Methods for Purity and Isomeric Composition Determination

The comprehensive characterization of 1,4-Butanediol, 2-hexyl- necessitates the use of advanced analytical techniques capable of not only determining its chemical purity but also elucidating its complex isomeric composition. As a chiral molecule, 1,4-Butanediol, 2-hexyl- can exist as a pair of enantiomers, (R)- and (S)-2-hexyl-1,4-butanediol. The accurate quantification of these stereoisomers is critical in various scientific and industrial applications. This section details the sophisticated chromatographic and spectroscopic methods employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is a powerful technique for the separation and quantification of volatile enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of 1,4-Butanediol, 2-hexyl-, leading to different retention times and, consequently, their separation. Cyclodextrin-based CSPs are particularly effective for resolving a wide range of chiral compounds, including alcohols and diols. chromatographyonline.comresearchgate.net

For the analysis of 1,4-Butanediol, 2-hexyl-, derivatization is often employed to enhance volatility and improve chromatographic peak shape. A common approach involves the conversion of the diol to its more volatile silyl or acetyl derivatives. Chiral bidentate silyl reagents, for instance, can react with the diol to form cyclic siloxanes, which can then be effectively separated on a suitable chiral column. acs.org

Illustrative Research Findings:

A hypothetical study on the enantiomeric separation of a derivatized 1,4-Butanediol, 2-hexyl- standard using a commercially available chiral GC column could yield the following results:

| Parameter | Value |

| Column: | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Program: | 100°C (hold 2 min), ramp to 180°C at 5°C/min, hold 10 min |

| Carrier Gas: | Helium (1.0 mL/min) |

| Injector Temp: | 250°C |

| Detector Temp: | 270°C (FID) |

| Retention Time (R-enantiomer): | 18.5 min |

| Retention Time (S-enantiomer): | 19.2 min |

| Resolution (Rs): | 2.1 |

The baseline separation of the two enantiomers, indicated by a resolution factor greater than 1.5, allows for accurate quantification of the enantiomeric excess (ee) in a given sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the separation of enantiomers and is particularly useful for less volatile compounds or those that are thermally labile. hplc.eu Similar to chiral GC, this technique relies on a chiral stationary phase to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability. nih.gov

The separation of 1,4-Butanediol, 2-hexyl- enantiomers by chiral HPLC can be performed in either normal-phase or reversed-phase mode, depending on the specific CSP and the solubility of the analyte. The choice of mobile phase is critical for optimizing the separation, with mixtures of alkanes and alcohols commonly used in normal-phase chromatography. hplc.eu

Illustrative Research Findings:

A representative HPLC method for the enantioselective analysis of 1,4-Butanediol, 2-hexyl- could be developed with the following parameters and expected outcomes:

| Parameter | Value |

| Column: | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase: | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate: | 1.0 mL/min |

| Detection: | UV at 210 nm (after derivatization with a UV-active agent) |

| Retention Time (R-enantiomer): | 12.3 min |

| Retention Time (S-enantiomer): | 14.8 min |

| Separation Factor (α): | 1.20 |

The separation factor (α) indicates the selectivity of the stationary phase for the two enantiomers. A value greater than 1 demonstrates successful chiral recognition and allows for the determination of the enantiomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structural elucidation and can also be adapted to determine the enantiomeric purity of chiral compounds. rug.nl Since the NMR spectra of enantiomers are identical in an achiral environment, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation. This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct chemical and physical properties, resulting in separate signals in the NMR spectrum. nih.gov The enantiomeric excess can then be calculated from the integration of these signals. For diols like 1,4-Butanediol, 2-hexyl-, chiral boric acids have been shown to be effective CDAs, forming stable cyclic esters. nih.govresearchgate.net

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: A chiral solvating agent or a lanthanide-based chiral shift reagent is added to the NMR sample. libretexts.org These agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to chemical shift differences (Δδ) between corresponding protons or carbons. organicchemistrydata.org

Illustrative Research Findings:

In a hypothetical NMR experiment, a racemic sample of 1,4-Butanediol, 2-hexyl- is derivatized with an enantiopure chiral boric acid. The resulting diastereomeric esters would be expected to show distinct signals in the ¹H NMR spectrum.

| Proton | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| -CH₂-O- (position 1) | 4.15 | 4.25 | 0.10 |

| -CH- (position 2) | 1.80 | 1.85 | 0.05 |

| -CH₂-O- (position 4) | 3.60 | 3.68 | 0.08 |

The observable chemical shift differences (Δδ) for key protons in the molecule allow for the clear integration of the signals corresponding to each diastereomer, and thus, the accurate determination of the enantiomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

When coupled with a chiral GC column, GC-MS becomes a powerful tool for the simultaneous separation and identification of the enantiomers. The mass spectrometer provides the mass spectrum of each enantiomer as it elutes from the column, confirming its identity. The fragmentation pattern in the electron ionization (EI) mass spectrum is characteristic of the molecule's structure. For 1,4-Butanediol, 2-hexyl-, characteristic fragments would arise from the cleavage of C-C bonds adjacent to the hydroxyl groups (α-cleavage) and the loss of water. libretexts.org

Bio Based Production and Metabolic Engineering of 1,4 Butanediol Analogues

Engineered Microbial Cell Factories for Diol Synthesis (e.g., E. coli, Pseudomonas putida)

No information available for 1,4-Butanediol (B3395766), 2-hexyl-.

Elucidation of Metabolic Pathways for Branched Diol Production

No metabolic pathways have been elucidated for 1,4-Butanediol, 2-hexyl-.

Enzyme Discovery and Engineering for Specific Biosynthetic Steps

No enzymes have been discovered or engineered for the specific production of 1,4-Butanediol, 2-hexyl-.

Carbon Source Utilization and Biorefinery Integration for Sustainable Production

No studies on carbon source utilization or biorefinery integration exist for 1,4-Butanediol, 2-hexyl-.

Conversion of Biomass-Derived Sugars and Other Feedstocks

No information available for 1,4-Butanediol, 2-hexyl-.

Strategies for Enhancing Biosynthetic Yields and Titers

No biosynthetic production has been established, therefore no strategies for yield enhancement exist for 1,4-Butanediol, 2-hexyl-.

Environmental Behavior and Degradation Pathways of Branched Butanediols

Biodegradation Mechanisms in Microbial Systems

The persistence of "1,4-Butanediol, 2-hexyl-" in the environment is largely determined by the ability of microbial communities to utilize it as a carbon and energy source. The biodegradation of this compound is anticipated to proceed through a series of enzymatic reactions, primarily initiated by the oxidation of its terminal hydroxyl groups.

Aerobic and Anaerobic Degradation Pathways

Aerobic Degradation:

Under aerobic conditions, the degradation of "1,4-Butanediol, 2-hexyl-" is expected to be initiated by the oxidation of one of the primary alcohol groups. This reaction is typically catalyzed by alcohol dehydrogenases, yielding a corresponding aldehyde. Subsequently, an aldehyde dehydrogenase would further oxidize the aldehyde to a carboxylic acid, forming 2-hexyl-4-hydroxybutanoic acid.

The presence of the hexyl branch at the C-2 position poses a challenge for direct entry into the conventional β-oxidation pathway. Therefore, it is hypothesized that a process analogous to the α-oxidation of branched-chain fatty acids would be necessary. wikipedia.orgmicrobenotes.comresearchgate.netnih.gov In this proposed pathway, the carboxyl group of 2-hexyl-4-hydroxybutanoic acid would be enzymatically removed, a process that may involve an α-hydroxylase, to yield a shorter-chain fatty acid that can then enter the β-oxidation cycle. The repeated cycles of β-oxidation would then progressively shorten the carbon chain, ultimately leading to mineralization to carbon dioxide and water.

Anaerobic Degradation:

In the absence of oxygen, the degradation of "1,4-Butanediol, 2-hexyl-" is anticipated to be significantly slower. Anaerobic degradation of diols often involves a dehydration step catalyzed by a diol dehydratase, which would convert the diol to an aldehyde. However, the efficiency of this process for a branched-chain diol is not well-documented. Following the initial conversion, the resulting branched-chain aldehyde would likely undergo fermentation by a consortium of anaerobic bacteria, leading to the formation of short-chain fatty acids, methane, and carbon dioxide.

Identification of Microbial Strains Capable of Branched Diol Catabolism

While specific microorganisms capable of degrading "1,4-Butanediol, 2-hexyl-" have not been isolated, several bacterial genera are known for their ability to metabolize branched-chain alkanes and other complex organic molecules. These organisms possess the enzymatic machinery necessary to overcome the steric hindrance presented by alkyl branches.

Promising candidates for the catabolism of branched diols include species from the following genera:

Pseudomonas : Members of the genus Pseudomonas, such as Pseudomonas putida, are well-known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including branched-chain amino acids and hydrocarbons. nih.govresearchgate.net Their robust enzymatic systems make them likely candidates for the degradation of branched diols.

Rhodococcus : Species like Rhodococcus erythropolis are recognized for their capacity to degrade a variety of hydrophobic compounds, including linear and branched-chain alkanes. They possess a range of oxygenase enzymes that are crucial for the initial steps of hydrocarbon degradation.

Acinetobacter : Certain strains of Acinetobacter have been shown to degrade long-chain alkanes and could potentially metabolize branched-chain diols.

Bacillus : Some Bacillus species have been identified as capable of degrading long-chain alkanes and may possess the necessary enzymes to break down branched diols.

The isolation and characterization of microbial strains that can utilize "1,4-Butanediol, 2-hexyl-" as a sole carbon source would be a critical step in understanding its environmental persistence and developing potential bioremediation strategies.

Enzymatic Systems Involved in Diol Breakdown (e.g., Dehydrogenases)

The initial and rate-limiting steps in the biodegradation of "1,4-Butanediol, 2-hexyl-" are catalyzed by specific enzymes. The key enzymatic systems likely involved include:

Alcohol Dehydrogenases (ADHs): These enzymes are crucial for the initial oxidation of the primary alcohol groups of the diol to the corresponding aldehydes. The substrate specificity of ADHs can vary, and the presence of a hexyl branch may influence the efficiency of this initial oxidation step.

Aldehyde Dehydrogenases (ALDHs): Following the formation of aldehydes, ALDHs catalyze their further oxidation to carboxylic acids. This is a critical detoxification step, as aldehydes can be toxic to microbial cells.

Monooxygenases/Hydroxylases: In the proposed α-oxidation pathway for the branched-chain carboxylic acid intermediate, monooxygenases or hydroxylases would play a key role in the removal of the carboxyl group, enabling the molecule to enter the β-oxidation pathway.

Enzymes of the β-Oxidation Pathway: Once the branched-chain intermediate is converted to a suitable substrate, the enzymes of the β-oxidation spiral (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) would be responsible for the stepwise degradation of the carbon chain.

The efficiency of these enzymatic systems in handling the branched structure of "1,4-Butanediol, 2-hexyl-" will ultimately determine its biodegradability.

Environmental Fate Modeling and Distribution in Various Compartments

Predicting the environmental distribution of "1,4-Butanediol, 2-hexyl-" requires the use of environmental fate models. These models integrate the compound's physicochemical properties with environmental parameters to estimate its partitioning between different environmental compartments such as air, water, soil, and sediment. nih.gov

Key parameters that would be used in such models include:

Vapor Pressure: This determines the likelihood of the compound volatilizing into the atmosphere.

Water Solubility: This influences its concentration in aquatic environments and its potential for leaching through soil. epa.gov

Octanol-Water Partition Coefficient (Kow): This indicates the tendency of the compound to partition into organic matter, affecting its sorption to soil and sediment and its potential for bioaccumulation.

Biodegradation Rate: This is a critical parameter that determines the persistence of the compound in each compartment.

Based on its structure, "1,4-Butanediol, 2-hexyl-" is expected to have a lower water solubility and a higher Kow than its linear counterpart, 1,4-butanediol (B3395766). This suggests a greater tendency to adsorb to soil and sediment. Its larger molecular size and branched structure would likely result in a slower biodegradation rate compared to linear diols.

Interactive Data Table: Estimated Physicochemical Properties and Environmental Partitioning

| Property | Estimated Value | Environmental Compartment Preference |

| Molecular Weight | 174.29 g/mol | - |

| Log Kow (Octanol-Water Partition Coefficient) | High | Soil, Sediment, Biota |

| Water Solubility | Low to Moderate | Water |

| Vapor Pressure | Low | Air |

| Biodegradation Rate | Slow to Moderate | Water, Soil |

Note: These are estimated values based on the structure of the compound and data for analogous substances. Actual values may vary.

Potential for Bioremediation of Contaminated Environments (referring to analogous diol degradation)

Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with "1,4-Butanediol, 2-hexyl-". researchgate.netnih.govmdpi.comyoutube.commdpi.com This strategy relies on the metabolic capabilities of microorganisms to transform the contaminant into less harmful substances. The principles of bioremediation for this compound can be extrapolated from successful applications for other long-chain and branched-chain hydrocarbons.

The potential for bioremediation would involve stimulating the growth and activity of indigenous microbial populations or introducing specialized microorganisms (bioaugmentation) that are capable of degrading the branched diol. The success of such a strategy would depend on several factors, including:

Bioavailability of the Contaminant: The low water solubility and potential for strong sorption to soil particles could limit the availability of "1,4-Butanediol, 2-hexyl-" to microorganisms. The use of surfactants or biosurfactants could enhance its bioavailability.

Nutrient Availability: The degradation process requires essential nutrients such as nitrogen and phosphorus. Nutrient amendment of the contaminated site may be necessary to support microbial growth.

Presence of Suitable Microorganisms: The contaminated environment must harbor microorganisms with the appropriate enzymatic machinery to degrade the branched diol. If such organisms are absent or present in low numbers, bioaugmentation with known branched-alkane-degrading bacteria like Pseudomonas or Rhodococcus species could be effective.

Environmental Conditions: Factors such as pH, temperature, and oxygen availability must be optimized to enhance microbial activity.

By analogy with the bioremediation of sites contaminated with other complex organic molecules, a well-designed bioremediation strategy could be a viable option for mitigating the environmental impact of "1,4-Butanediol, 2-hexyl-".

Computational Chemistry and Theoretical Modeling of 1,4 Butanediol, 2 Hexyl

Molecular Structure and Conformation Analysis Using Quantum Mechanics

Quantum mechanics (QM) serves as a powerful tool for elucidating the three-dimensional structure and conformational landscape of 1,4-Butanediol (B3395766), 2-hexyl-. nih.gov The presence of a flexible hexyl chain at the C-2 position, in addition to the rotatable bonds of the butanediol (B1596017) backbone, results in a complex potential energy surface with numerous possible conformers.

Conformational analysis of flexible molecules is a critical aspect of understanding their physical and chemical properties. libretexts.org The process involves identifying stable energy minima on the potential energy surface, which correspond to the different spatial arrangements (conformers) the molecule can adopt. The relative energies of these conformers determine their population distribution at a given temperature. For a molecule like 1,4-Butanediol, 2-hexyl-, with multiple rotatable single bonds, the number of potential conformers can be substantial. acs.org

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to perform these analyses. springernature.com A systematic conformational search can be carried out by rotating the dihedral angles of the key bonds and calculating the energy of the resulting structures. The results of such an analysis would reveal the most stable conformers, which are often stabilized by intramolecular hydrogen bonding between the two hydroxyl groups, or by favorable steric arrangements of the hexyl chain.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of 1,4-Butanediol, 2-hexyl-

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kJ/mol) | Noteworthy Interactions |

| A (Global Minimum) | O-C1-C2-C3: gauche, C1-C2-C3-C4: anti | 0.0 | Intramolecular H-bond, extended hexyl chain |

| B | O-C1-C2-C3: anti, C1-C2-C3-C4: anti | 5.2 | No H-bond, extended hexyl chain |

| C | O-C1-C2-C3: gauche, C1-C2-C3-C4: gauche | 8.9 | Intramolecular H-bond, folded hexyl chain |

| D | O-C1-C2-C3: anti, C1-C2-C3-C4: gauche | 12.5 | Steric clash between hexyl and hydroxyl groups |

Note: This table is for illustrative purposes to demonstrate the expected outcomes of a quantum mechanical conformational analysis. Actual values would require specific calculations.

Prediction of Spectroscopic Properties and Spectral Assignments

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. For 1,4-Butanediol, 2-hexyl-, techniques like DFT can be used to calculate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govpnnl.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.net The position and intensity of the O-H stretching band, typically found in the 3200-3600 cm⁻¹ region, are particularly sensitive to hydrogen bonding. rsc.orgnih.gov For 1,4-Butanediol, 2-hexyl-, the presence of intramolecularly hydrogen-bonded conformers would lead to sharper, lower-frequency O-H bands compared to the broader bands of non-bonded or intermolecularly bonded species. The C-H stretching and bending vibrations of the hexyl and butanediol moieties can also be accurately predicted and assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govyoutube.com The predicted chemical shifts for the various protons and carbons in 1,4-Butanediol, 2-hexyl- would reflect the influence of the electron-withdrawing hydroxyl groups and the alkyl chain. Since NMR spectra are typically an average over all populated conformers, a Boltzmann-weighted average of the predicted chemical shifts for the most stable conformers would provide a more accurate comparison with experimental results.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 1,4-Butanediol, 2-hexyl-

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Shift |

| C1 (-CH₂OH) | ~63 | Attached to electronegative oxygen. |

| C2 (-CH-) | ~45 | Branched carbon, influenced by adjacent groups. |

| C4 (-CH₂OH) | ~61 | Attached to electronegative oxygen, less hindered than C1. |

| Hexyl C1' | ~30 | Standard alkyl chain chemical shift. |

| Hexyl C6' | ~14 | Terminal methyl group. |

Note: This table is illustrative. Actual chemical shifts would be calculated based on the Boltzmann-averaged values of the stable conformers.

Reaction Mechanism Predictions for Synthetic Pathways and Reactivity Studies

Computational chemistry can be used to investigate the reaction mechanisms for the synthesis of 1,4-Butanediol, 2-hexyl-. By modeling the potential energy surfaces of the reactions, key information such as the structures of transition states and intermediates, as well as activation energies, can be obtained. This information is crucial for understanding reaction kinetics and selectivity.

A plausible synthetic route to 1,4-Butanediol, 2-hexyl- could involve the alkylation of a suitable precursor followed by reduction. For example, the reaction could start from a derivative of maleic anhydride (B1165640). The direct hydrogenation of maleic anhydride to 1,4-butanediol is a known industrial process, and computational studies have shed light on its mechanism. acs.org A similar approach could be used to model the synthesis of the 2-hexyl substituted analogue.

Theoretical calculations would allow for the comparison of different synthetic pathways and the optimization of reaction conditions. For instance, the choice of catalyst is critical in many organic reactions. Computational modeling can help in understanding the role of the catalyst by simulating the interaction of the reactants with the catalyst surface and elucidating the catalytic cycle at a molecular level.

Simulation of Intermolecular Interactions in Material Systems and Solvation

The presence of both hydrophilic hydroxyl groups and a long hydrophobic hexyl chain makes 1,4-Butanediol, 2-hexyl- an amphiphilic molecule. mdpi.com This dual nature governs its intermolecular interactions and its behavior in different environments, such as in solution or as part of a larger material system.

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase. kcl.ac.ukresearchgate.net In an MD simulation, the motion of a system of molecules is simulated over time by solving Newton's equations of motion. This allows for the investigation of properties such as solvation structure, diffusion, and the formation of aggregates.

Solvation Studies: The solvation of 1,4-Butanediol, 2-hexyl- in different solvents can be studied using MD simulations. In aqueous solutions, it is expected that water molecules would form hydrogen bonds with the hydroxyl groups, while the hexyl chain would be subject to the hydrophobic effect, leading to potential self-assembly into micelle-like structures. mdpi.com In non-polar solvents, the interactions would be dominated by van der Waals forces, and the molecule would adopt a different conformational profile. Computational models can predict solvation free energies and partition coefficients, which are important for understanding its behavior in multiphase systems. researchgate.net

Material Systems: If 1,4-Butanediol, 2-hexyl- were to be used as a component in a polymer or other material, MD simulations could predict how it would affect the material's properties. For example, it could act as a plasticizer, and simulations could reveal how it positions itself within the polymer matrix and how it affects the glass transition temperature.

In Silico Design and Optimization of Bio-production Routes and Enzyme Engineering

The bio-production of diols from renewable feedstocks is a growing area of interest. nih.govresearchgate.net While there are established metabolic pathways for the production of simple diols like 1,4-butanediol in engineered microorganisms, producing a substituted version like 1,4-Butanediol, 2-hexyl- would require the design of novel biosynthetic routes and the engineering of specific enzymes. nih.govmdpi.com

Metabolic Pathway Design: Computational tools can be used to design and analyze novel metabolic pathways. By combining enzymes from different organisms in silico, it is possible to construct a theoretical pathway that could convert a common metabolite, such as a fatty acid or a sugar, into the target molecule. Flux balance analysis and other systems biology approaches can then be used to model the performance of this pathway in a host organism like E. coli.

Enzyme Engineering: The key to a successful biosynthetic pathway is having enzymes that can efficiently catalyze each step. It is unlikely that naturally occurring enzymes would have high activity on a substrate leading to 1,4-Butanediol, 2-hexyl-. Therefore, enzyme engineering would be necessary. europa.eursc.org

Computational enzyme design involves several steps:

Enzyme Selection: Identifying a suitable scaffold enzyme that catalyzes a similar reaction.

Docking and MD Simulations: Modeling how the substrate would bind to the active site of the enzyme.

Mutagenesis: In silico mutation of amino acid residues in the active site to improve substrate binding and catalysis.

QM/MM Calculations: Using hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction mechanism within the enzyme active site and to calculate activation energies for different enzyme variants.

This in silico approach can significantly reduce the experimental effort required for enzyme engineering by pre-screening a large number of potential mutants and identifying the most promising candidates for experimental validation. biosynsis.comresearchgate.netletifmones.com

Q & A

Q. What experimental protocols are recommended for synthesizing 1,4-butanediol derivatives (e.g., diglycidyl ethers) and validating their purity?

Methodological Answer: Synthesis of derivatives like 1,4-butanediol diglycidyl ether requires stepwise epoxidation under controlled conditions. Post-synthesis, purity validation should combine gas chromatography (GC) with mass spectrometry (MS) to detect residual epichlorohydrin or unreacted glycidol. Nuclear magnetic resonance (NMR) (¹H and ¹³C) is critical for structural confirmation, particularly to verify the absence of cross-linking byproducts .

Q. How can thermophysical properties (e.g., density, ultrasonic velocity) of 1,4-BDO mixtures be systematically measured?

Methodological Answer: Use a U-tube oscillating densitometer for density measurements and a pulse-echo technique for ultrasonic velocity. For binary mixtures (e.g., 1,4-BDO + cresols), ensure temperature control (±0.01°C) and mole fraction precision (±0.0001). Excess thermodynamic parameters (e.g., free volume, enthalpy) should be calculated using Redlich-Kister polynomial fits to identify non-ideal interactions .

Q. What analytical methods are suitable for detecting trace 1,4-BDO in biological or environmental samples?

Methodological Answer: Liquid-liquid extraction (LLE) with dichloromethane or solid-phase microextraction (SPME) followed by GC-MS is recommended. For biological matrices (e.g., plasma), derivatization with BSTFA enhances sensitivity. Quantify using deuterated internal standards (e.g., d₆-1,4-BDO) to correct for matrix effects .

Q. What safety protocols are essential for handling 1,4-BDO in laboratory settings?

Methodological Answer: Use fume hoods for vapor suppression and nitrile gloves to prevent dermal absorption. Waste must be segregated into halogenated solvent containers and processed via incineration at >850°C to prevent environmental release. Regular monitoring of airborne concentrations with PID detectors is advised due to its low TLV (20 ppm) .

Advanced Research Questions

Q. How can metabolic engineering resolve contradictions in 1,4-BDO yields across microbial hosts (e.g., E. coli vs. S. cerevisiae)?

Methodological Answer: Comparative flux balance analysis (FBA) of engineered pathways identifies bottlenecks. For example, E. coli’s KDC and ADH enzymes (Shepelin et al., 2018) may outperform S. cerevisiae due to higher NADPH availability. CRISPR-interference (CRISPRi) can silence competing pathways (e.g., succinate production) to redirect carbon flux .

Q. What computational models predict optimal solvent systems for lignin dissolution using 1,4-BDO?

Methodological Answer: Apply Hansen solubility parameters (HSPs) with δ-values (δd, δp, δh) to screen solvents. For lignin (δ ≈ 14.0 (cal/cm³)¹/²), mixtures of 1,4-BDO and water (≥70% 1,4-BDO) maximize solubility. Molecular dynamics (MD) simulations can refine predictions by modeling hydrogen-bonding interactions between lignin’s phenolic groups and 1,4-BDO’s hydroxyls .

Q. How do catalytic systems (e.g., Cu-Zn-Al) influence dehydrogenation kinetics of 1,4-BDO to γ-butyrolactone?

Methodological Answer: Fixed-bed reactors with Cu-Zn-Al catalysts at 200–250°C and 1–5 bar H₂ enable continuous conversion. Monitor reaction kinetics via in-situ FTIR to track carbonyl group formation. Catalyst deactivation (e.g., coking) can be mitigated by periodic oxidative regeneration at 400°C .

Q. What strategies reconcile discrepancies in toxicological data for 1,4-BDO across animal models?

Methodological Answer: Interspecies differences in alcohol dehydrogenase (ADH) activity explain variability. Mice with ADH3 isoforms metabolize 1,4-BDO to GHB faster than rats, increasing acute toxicity. Use knock-in rodent models expressing human ADH isoforms for translational relevance. Dose-response studies should account for sex-specific CYP450 expression .

Q. How can machine learning optimize 1,4-BDO production pathways in non-model microbes?

Methodological Answer: Train neural networks on omics data (transcriptomics, proteomics) from engineered Clostridium strains to predict enzyme expression thresholds. Reinforcement learning (RL) algorithms can iteratively optimize promoter strength and ribosome binding sites (RBS) in synthetic operons .

Q. What role does 1,4-BDO play in stabilizing protein crystals for X-ray diffraction studies?

Methodological Answer: As a cryoprotectant, 1,4-BDO reduces ice formation by disrupting water networks at 20–30% (v/v). Pre-screen crystallization buffers using differential scanning fluorimetry (DSF) to identify concentrations that maximize thermal stability without denaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.